molecular formula C15H22BrFN2O2 B5173056 2-{2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol

2-{2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol

Cat. No. B5173056
M. Wt: 361.25 g/mol
InChI Key: HKZFVJCMVWJCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as BFEPE, and it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of BFEPE is not fully understood, but it is thought to involve the modulation of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to interact with certain receptors in the brain, including the 5-HT1A and 5-HT2A receptors.
Biochemical and physiological effects:
BFEPE has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the inhibition of certain cancer cells, and the reduction of anxiety and depression symptoms in animal models. It has also been shown to have minimal toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using BFEPE in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing harm to the test subjects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several potential future directions for research involving BFEPE. One area of interest is its potential use in the treatment of various psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in humans.

Synthesis Methods

The synthesis of BFEPE involves several steps, including the reaction of 3-bromo-4-fluorobenzyl chloride with piperazine to form 4-(3-bromo-4-fluorobenzyl)-1-piperazine. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethanol to yield the final product, 2-{2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol.

Scientific Research Applications

BFEPE has been used in various scientific studies to investigate its potential applications in different fields. For example, it has been studied for its potential use as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. It has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

2-[2-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrFN2O2/c16-14-11-13(1-2-15(14)17)12-19-5-3-18(4-6-19)7-9-21-10-8-20/h1-2,11,20H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZFVJCMVWJCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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